molecular formula C10H13ClN2O2 B3369200 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride CAS No. 228728-10-7

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride

Cat. No.: B3369200
CAS No.: 228728-10-7
M. Wt: 228.67 g/mol
InChI Key: HYVWLUBDEQGBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound is notable for its unique structural features, which include a tetrahydroisoquinoline core and an amino group at the seventh position. It is often used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

    Pictet-Spengler Cyclization: One common method for synthesizing this compound involves the Pictet-Spengler cyclization. This reaction typically starts with a phenylethylamine derivative and an aldehyde or ketone, which undergo cyclization in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Reductive Amination: Another method involves the reductive amination of a suitable precursor, such as a keto acid, with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, followed by purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the tetrahydroisoquinoline ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group or the ring system using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a modulator of biological pathways.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
  • Used in the design of drugs targeting specific molecular pathways.

Industry:

  • Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar core structure but lacks the amino group at the seventh position.

    7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness:

  • The presence of the amino group at the seventh position in 7-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride provides unique reactivity and biological activity compared to its analogs.
  • This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWLUBDEQGBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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